Boc-2-amino-6-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

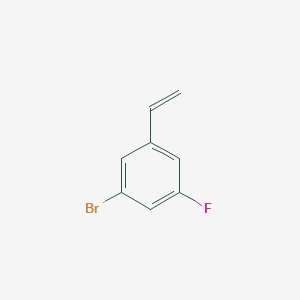

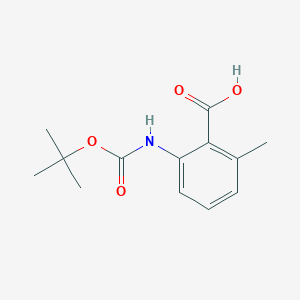

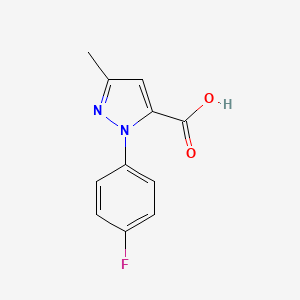

Boc-2-amino-6-methylbenzoic acid is a derivative of 2-amino-6-methylbenzoic acid, which is also known as 6-Methylanthranilic acid . The Boc (tert-butyloxycarbonyl) group is a protective group often used in organic synthesis, particularly in the synthesis of peptides .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-2-amino-6-methylbenzoic acid, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular formula of 2-amino-6-methylbenzoic acid is C8H9NO2, and its molecular weight is 151.1626 . The Boc-2-amino-6-methylbenzoic acid has a molecular formula of C13H17NO4 and a molecular weight of 251.28 .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc-protected amines can be cleaved under anhydrous acidic conditions .Physical And Chemical Properties Analysis

2-Amino-6-methylbenzoic acid is a solid at 20°C . Its melting point is 128-130°C (dec.) . It is soluble in methanol .Aplicaciones Científicas De Investigación

Synthesis of Benzoxazinones

Boc-2-amino-6-methylbenzoic acid: can react with cyanogen bromide to prepare 2-amino-5-methyl-benzo[d][1,3]oxazin-4-one , which is a compound of interest in various chemical syntheses .

Biochemical Reagent

This compound serves as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Proteomics Research

It is utilized in proteomics research, which involves the study of proteomes and their functions .

Dual Protection of Amino Functions

The Boc group is significant for the dual protection of amino functions, which is crucial in the synthesis of multifunctional targets .

Chemoselective N-Boc Protection

It is used in sustainable and chemoselective N-Boc protection of amines, which is an environmentally benign and cost-effective process .

Synthesis of Novel Amides

This compound may be involved in the synthesis of novel amides starting from different benzoic acid derivatives, which have potential antioxidant and antibacterial activities .

Mecanismo De Acción

Target of Action

Boc-2-amino-6-methylbenzoic acid is a biochemical reagent It’s known that the compound is used in proteomics research , which involves the study of proteins, their structures, and functions.

Mode of Action

The Boc (tert-butyloxycarbonyl) group in Boc-2-amino-6-methylbenzoic acid is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group is stable towards most nucleophiles and bases . The Boc group can be removed using specific deprotection strategies, such as the use of oxalyl chloride . This process allows the amino group to interact with other compounds in a controlled manner.

Biochemical Pathways

The compound plays a significant role in peptide synthesis , which is a crucial process in the production of proteins. Proteins, in turn, are involved in numerous biochemical pathways in the body.

Result of Action

Given its role in peptide synthesis , it can be inferred that the compound may influence protein production and, consequently, various cellular functions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-6-5-7-9(10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCDUSGXLJHYFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)